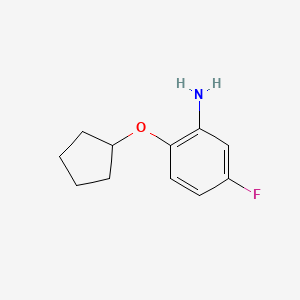

2-(Cyclopentyloxy)-5-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentyloxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKOVMQYELTXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Cyclopentyloxy)-5-fluoroaniline

Introduction: The Significance of 2-(Cyclopentyloxy)-5-fluoroaniline in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, valued for its unique structural features that contribute to the development of novel therapeutic agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the cyclopentyloxy group increases lipophilicity, properties that are highly desirable in drug candidates.[1] This guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering insights into the underlying chemical principles and practical laboratory procedures.

Strategic Synthesis: A Two-Step Approach to this compound

The most efficient and widely adopted synthetic route to this compound involves a two-step process. This strategy begins with the synthesis of the precursor, 2-amino-4-fluorophenol, followed by a Williamson ether synthesis to introduce the cyclopentyloxy group.

Step 1: Synthesis of 2-Amino-4-fluorophenol

The synthesis of 2-amino-4-fluorophenol is a critical initial step.[2] This intermediate can be prepared from 2-nitro-4-fluorophenol through a reduction reaction.[3]

Reaction Mechanism: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reducing agents can be employed, with tin(II) chloride in an acidic medium being a common and effective choice.[3][4] The reaction proceeds through a series of electron and proton transfers, ultimately converting the nitro group (-NO2) into an amino group (-NH2).

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-nitro-4-fluorophenol in ethanol.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize it with a strong base, such as sodium hydroxide, to precipitate the tin salts.

-

Filter the mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-fluorophenol.

-

Purify the product by recrystallization or column chromatography.[5]

Step 2: Williamson Ether Synthesis of this compound

With 2-amino-4-fluorophenol in hand, the next step is the introduction of the cyclopentyloxy group via a Williamson ether synthesis.[6][7][8][9] This classic reaction involves the nucleophilic substitution of a halide by an alkoxide.[6]

Reaction Mechanism: The Williamson ether synthesis is a cornerstone of ether formation.[6][7][8][9] In this case, the phenolic hydroxyl group of 2-amino-4-fluorophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic cyclopentyl halide (e.g., cyclopentyl bromide) in an SN2 reaction, displacing the halide and forming the desired ether linkage.[6][7]

Experimental Workflow Diagram:

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol:

-

To a solution of 2-amino-4-fluorophenol in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate.

-

Stir the mixture at room temperature for a short period to facilitate the formation of the phenoxide.

-

Add cyclopentyl bromide to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary:

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents |

| 2-Amino-4-fluorophenol | 127.10 | 1.0 | 1.0 |

| Cyclopentyl Bromide | 149.04 | 1.2 | 1.2 |

| Potassium Carbonate | 138.21 | 2.0 | 2.0 |

Comprehensive Characterization: Confirming the Structure and Purity

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their connectivity. Expected signals include those for the aromatic protons, the methine proton of the cyclopentyl group, and the methylene protons of the cyclopentyl ring. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a characteristic splitting due to C-F coupling.[10]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions to look for include:

-

N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹.[11][12]

-

C-O stretching of the ether linkage, usually observed around 1250-1000 cm⁻¹.

-

C-F stretching, which gives a strong absorption in the 1400-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15][16][17][18] The molecular ion peak (M+) should correspond to the molecular weight of this compound (C11H14FNO, MW: 195.23).[19] The presence of a fluorine atom is not readily apparent from the isotopic pattern as fluorine is monoisotopic.[20]

Characterization Workflow Diagram:

Caption: Characterization Workflow.

Safety and Handling

Appropriate safety precautions must be taken when handling the chemicals involved in this synthesis.[21][22]

-

This compound: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[23][24]

-

2-Nitro-4-fluorophenol: A hazardous substance that should be handled with care.

-

Tin(II) chloride and Hydrochloric Acid: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Cyclopentyl Bromide: A flammable and potentially irritating liquid.

-

Potassium Carbonate and DMF: Standard laboratory reagents that should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][22]

Conclusion

The synthesis and characterization of this compound can be reliably achieved through a well-established two-step process. Careful execution of the experimental protocols and thorough analysis using modern spectroscopic techniques are paramount to obtaining a high-purity product. This guide provides the necessary framework for researchers and scientists to successfully prepare this valuable intermediate for applications in drug development and beyond.

References

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Supporting Information. New Journal of Chemistry. [Link]

-

The Williamson Ether Synthesis. [Link]

-

Comparison of (a) experimental IR spectrum of aniline with theoretical... ResearchGate. [Link]

-

The Chemical Synthesis Role of 4-Amino-2-fluorophenol (CAS 399-96-2). [Link]

-

SAFETY DATA SHEET. [Link]

-

Williamson ether synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

2-(Cyclopentyloxy) - Safety Data Sheet. [Link]

-

Williamson Ether Synthesis. YouTube. [Link]

-

Supporting Information. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

This compound, 95% Purity, C11H14FNO, 250 mg. CP Lab Safety. [Link]

- Process for preparing 2-fluoro-5-nitroaniline.

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]

- Preparation of nematocidal sulfonamides.

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. MDPI. [Link]

-

2-(3,5-Dimethylphenoxy)-5-fluoroaniline. PubChem. [Link]

-

Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. ResearchGate. [Link]

-

5-BROMO-2-FLUOROANILINE. LookChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 2-AMINO-4-FLUOROPHENOL CAS#: 399-97-3 [amp.chemicalbook.com]

- 4. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 5. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 11. wikieducator.org [wikieducator.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. calpaclab.com [calpaclab.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. fishersci.com [fishersci.com]

- 22. kishida.co.jp [kishida.co.jp]

- 23. fluorochem.co.uk [fluorochem.co.uk]

- 24. 2-(Cyclopentyloxy)-6-fluoroaniline [chemdict.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Cyclopentyloxy)-5-fluoroaniline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for the novel compound 2-(Cyclopentyloxy)-5-fluoroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally analogous compounds. Furthermore, this guide includes detailed, field-proven protocols for data acquisition, ensuring that researchers can reliably generate and interpret their own experimental data. The causality behind spectral features and experimental choices is explained to provide a deeper understanding of the molecular characterization process.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its unique combination of a bulky, non-polar cyclopentyloxy group, an electron-donating amino group, and an electron-withdrawing fluorine atom on an aromatic scaffold suggests potential for novel pharmacological or material properties. Accurate structural confirmation and purity assessment are paramount for any further investigation, making a thorough understanding of its spectroscopic signature essential.

This guide serves as a predictive framework for the spectroscopic analysis of this compound. By dissecting the influence of each structural component on the overall spectral output, we provide a robust tool for researchers to confirm synthesis and explore the compound's chemical nature.

Molecular Structure

The chemical structure of this compound is foundational to predicting its spectroscopic behavior.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial. [1]2. Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). [1][2]3. Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra. [2]4. Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube to remove any particulate matter. [3]5. Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

-

Data Acquisition: Acquire the spectra using standard pulse programs. For ¹H NMR, a 90° pulse with 16-32 scans is typical. For ¹³C NMR, a proton-decoupled experiment with a 30° pulse and a longer acquisition time (e.g., 256-1024 scans) is generally required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The spectrum is predicted to show characteristic absorptions for the amine, ether, fluoroaromatic, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3450 - 3350 | N-H asymmetric & symmetric stretch | Medium | Characteristic of a primary aromatic amine (-NH₂). Two distinct bands are expected. [4][5][6][7] |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on a benzene ring. |

| 2960 - 2850 | Aliphatic C-H stretch | Strong | From the C-H bonds of the cyclopentyl group. |

| 1620 - 1580 | N-H bend (scissoring) | Medium-Strong | Confirms the presence of the primary amine group. [5][6] |

| 1500 - 1400 | Aromatic C=C stretch | Medium | Multiple bands are expected, characteristic of the benzene ring. |

| 1250 - 1200 | Aryl-O asymmetric stretch | Strong | Characteristic of the C-O-C ether linkage where one carbon is aromatic. [8][9][10] |

| 1100 - 1000 | C-F stretch | Strong | The C-F bond vibration typically appears as a strong, sharp band in this region. [11][12] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely. [13]2. Background Scan: Record a background spectrum of the empty, clean crystal. This scan measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum. [13][14]3. Sample Application: Place a small amount of the this compound sample (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal. [15]4. Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility. [15]5. Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

Cleaning: After analysis, retract the pressure arm, and clean the sample from the crystal surface using an appropriate solvent and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common "hard" ionization technique that induces characteristic fragmentation.

Predicted Mass Spectrum (Electron Ionization)

The molecular formula is C₁₁H₁₄FNO. The nominal molecular weight is 209 g/mol .

| m/z (mass-to-charge) | Proposed Fragment Identity | Significance |

| 209 | [M]⁺ | Molecular Ion |

| 141 | [M - C₅H₈]⁺ | Loss of cyclopentene via rearrangement |

| 140 | [M - C₅H₉]⁺ | Loss of cyclopentyl radical |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Expertise & Experience - Interpreting the MS Data:

-

Nitrogen Rule: The molecular weight (209) is odd, which is consistent with the presence of an odd number (one) of nitrogen atoms in the molecule. [7]* Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 209 should be observable, though its intensity may be moderate due to fragmentation.

-

Major Fragmentation Pathways: The primary fragmentation is expected to involve the cyclopentyloxy group. A common pathway for alkyl aryl ethers is the loss of the alkyl group as an alkene following a hydrogen rearrangement, leading to a peak at m/z 141. Direct cleavage of the C-O bond would result in the loss of the cyclopentyl radical, giving a fragment at m/z 140. The cyclopentyl cation itself would be observed at m/z 69. Further fragmentation of the aniline ring is also possible. [16][17][18]

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

This protocol describes a standard method for obtaining an EI mass spectrum using a direct insertion probe.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the sample (less than 1 mg) into a glass capillary tube.

-

Probe Insertion: Insert the capillary into the direct insertion probe.

-

Introduction to Source: Insert the probe into the mass spectrometer's ion source through the vacuum lock system. [19]4. Volatilization: The sample is introduced into the high-vacuum ion source where it is volatilized by heating the probe. [19][20]5. Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺). [21][22]6. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a clear spectral signature for this molecule. By following the provided experimental protocols, researchers in drug discovery and materials science can confidently verify the synthesis and purity of this compound, enabling its advancement into further scientific investigation. The self-validating nature of combining these orthogonal analytical techniques ensures a high degree of confidence in the structural assignment.

References

-

NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Carbon–fluorine bond. (2023). In Wikipedia. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

-

The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Oklahoma. Retrieved from [Link]

-

Spectroscopy of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. (2025). Bitesize Bio. Retrieved from [Link]

-

Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NMR 5: Coupling Constants. (2023). YouTube. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. Retrieved from [Link]

-

Experimental workflow of the ATR-FTIR spectroscopy-based method. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. (1968). Journal of the American Chemical Society. Retrieved from [Link]

-

Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (n.d.). ResearchGate. Retrieved from [Link]

-

HMNR Aromatic Coupling. (2016). YouTube. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Ether Infrared spectra. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

-

Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Spectroscopy of Ethers. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers. (2023). OpenStax. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved from [Link]

-

Electron Ionization. (n.d.). University of Illinois School of Chemical Sciences. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Mass Spectrometry Tutorial. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. (2020). Mendeleev Communications. Retrieved from [Link]

-

Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Aniline. (n.d.). SpectraBase. Retrieved from [Link]

-

How to Compute Electron Ionization Mass Spectra from First Principles. (n.d.). ResearchGate. Retrieved from [Link]

-

New class of 19F pH indicators: fluoroanilines. (n.d.). PubMed. Retrieved from [Link]

-

mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile. (2021). YouTube. Retrieved from [Link]

-

Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines. (1971). Semantic Scholar. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (n.d.). PubMed. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. bitesizebio.com [bitesizebio.com]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 2-(Cyclopentyloxy)-5-fluoroaniline (CAS Number 1019558-38-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopentyloxy)-5-fluoroaniline is a synthetic organic compound characterized by a fluoroaniline core substituted with a cyclopentyloxy group. While specific research on this molecule is not extensively published, its structural motifs—a fluorinated aniline and a bulky ether linkage—are prevalent in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4][5] The cyclopentyloxy group, a lipophilic moiety, can further influence the compound's pharmacokinetic profile. This guide provides a comprehensive overview of this compound, including its properties, a proposed synthetic route, a discussion of its potential biological activities and hazards based on its structural components, and relevant experimental protocols for its evaluation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 1019558-38-3 | Internal Database |

| Molecular Formula | C₁₁H₁₄FNO | Internal Database |

| Molecular Weight | 195.23 g/mol | Internal Database |

| IUPAC Name | This compound | Internal Database |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structure |

| Predicted LogP | 3.1 ± 0.5 | Inferred from structure |

| Predicted pKa (amine) | 3.5 - 4.5 | Inferred from structure |

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from commercially available 2-fluoro-5-nitrophenol. This multi-step synthesis involves a Williamson ether synthesis followed by reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 2-(Cyclopentyloxy)-5-fluoronitrobenzene

-

To a solution of 2-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add cyclopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-(cyclopentyloxy)-5-fluoronitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve the 2-(cyclopentyloxy)-5-fluoronitrobenzene (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Tin(II) chloride: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid (HCl) to the reaction mixture and stir at room temperature or with gentle heating.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

For the SnCl₂ reduction, basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and extract the product with an organic solvent like ethyl acetate.

-

For the catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Potential Biological Activities and Therapeutic Applications

The biological activities of this compound have not been explicitly reported. However, the fluoroaniline scaffold is a key component in numerous bioactive molecules, including kinase inhibitors, channel modulators, and receptor antagonists. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the aniline nitrogen, which can influence receptor interactions.[5][6]

The bulky and lipophilic cyclopentyloxy group will likely increase the compound's affinity for hydrophobic binding pockets within biological targets. Similar alkoxy-substituted anilines have been explored in the development of various therapeutic agents.[7] Given these structural features, this compound could be investigated for a range of biological activities, including but not limited to:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the kinase domain.

-

Ion Channel Modulation: The lipophilic nature of the compound may facilitate its interaction with transmembrane domains of ion channels.

-

GPCR Antagonism/Agonism: The aromatic and amine functionalities are common in ligands for G-protein coupled receptors.

Potential Hazards and Safety Precautions

As per the available Safety Data Sheet (SDS), there is no specific toxicological data for this compound. However, based on the general toxicity of aniline and its derivatives, appropriate safety precautions should be taken.[8][9] Anilines can be toxic by inhalation, ingestion, and skin absorption, and may cause irritation to the skin, eyes, and respiratory tract. Some substituted anilines are known to be methemoglobin-forming agents.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid creating dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Experimental Protocols for Evaluation

For researchers interested in investigating the biological and toxicological profile of this compound, the following experimental protocols provide a starting point.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Protocol:

-

Cell Seeding: Seed a suitable cancer or normal cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Receptor Binding Assay (Competitive Binding)

This assay can be used to determine if the compound binds to a specific receptor of interest.

Protocol:

-

Receptor Preparation: Prepare cell membranes or purified receptors known to express the target of interest.

-

Assay Buffer: Prepare an appropriate binding buffer.

-

Reaction Mixture: In a 96-well plate, combine the receptor preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound (the competitor).

-

Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound to determine the Ki (inhibitory constant).[11][12][13][14][15]

Conclusion

This compound is a research chemical with potential applications in drug discovery, stemming from its fluoroaniline and cyclopentyloxy moieties. While specific data on its biological activity and hazards are limited, this guide provides a framework for its synthesis, potential applications, and experimental evaluation based on established principles of medicinal chemistry and pharmacology. Researchers working with this compound should exercise appropriate caution and can use the provided protocols as a foundation for their investigations.

References

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

-

Graphviz. (n.d.). Documentation. Retrieved from [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

Graphviz. (n.d.). graphviz 0.21 documentation. Retrieved from [Link]

-

Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

- Jeso, V., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 35.

-

Khan Academy. (n.d.). Dot structures I: Single bonds (video). Retrieved from [Link]

-

Labcorp. (n.d.). Exploring In Silico Modeling: Applications in Drug Development. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Lewis Dot Structures. Retrieved from [Link]

-

Multiwell Plates. (n.d.). Receptor Binding Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 1). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Retrieved from [Link]

-

Professor Dave Explains. (2015, October 18). Lewis Dot Structures [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

-

Quora. (2019, October 22). What are the steps to complete a dot structure in chemistry? Retrieved from [Link]

-

ResearchGate. (2025, August 6). Biodegradation of fluoroanilines by the wild strain Labrys portucalensis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

- Sharma, A. K., et al. (2018). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 6, 399.

- Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 4065-4081.

-

Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Tutor, T. (2022, September 22). COMPLETE Guide to Draw Lewis Dot Structures in Chemistry! #chemistry #apchem #tutor #tutorial [Video]. YouTube. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

- Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). The Science of the Total Environment, 109-110, 411-421.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Receptor-Ligand Binding Assays [labome.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. merckmillipore.com [merckmillipore.com]

Navigating the Physicochemical Landscape of 2-(Cyclopentyloxy)-5-fluoroaniline: A Technical Guide to Solubility and Stability

Foreword

In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, efficacy, and safety are built. 2-(Cyclopentyloxy)-5-fluoroaniline, a substituted aniline derivative, presents a unique structural combination of a hydrophilic amino group, a lipophilic cyclopentyloxy ether moiety, and an electron-withdrawing fluorine atom. This intricate architecture dictates its behavior in various chemical environments, making a thorough evaluation of its solubility and stability paramount for any researcher or drug development professional.

This in-depth technical guide eschews a one-size-fits-all template. Instead, it is structured to provide a holistic and practical understanding of this compound, moving from theoretical prediction to empirical determination. As your guide, I will not only outline the necessary experimental protocols but also elucidate the scientific rationale behind each step, empowering you to not just follow a method, but to comprehend and adapt it to your specific research needs. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reliable data.

Section 1: Molecular Structure and Its Physicochemical Implications

The solubility and stability of this compound are intrinsically linked to its molecular structure. A systematic analysis of its constituent functional groups allows for a predictive assessment of its behavior.

-

The Aniline Moiety (-NH₂): The primary amine group is a key hydrogen bond donor and a weak acceptor. This functionality suggests a propensity for interaction with polar protic solvents. The basicity of the aniline nitrogen will also influence its solubility in acidic media, where it can be protonated to form a more soluble salt.

-

The Cyclopentyloxy Group (-O-C₅H₉): This bulky, non-polar ether group significantly contributes to the molecule's lipophilicity. It will favor solubility in non-polar organic solvents through van der Waals interactions. The ether linkage itself, while generally stable, can be susceptible to cleavage under harsh acidic conditions.

-

The Fluoro Substituent (-F): The fluorine atom at the 5-position is a strong electron-withdrawing group. This has two primary effects: it can decrease the basicity of the aniline nitrogen and potentially influence the electron density of the aromatic ring, which may affect its susceptibility to oxidative degradation.

Based on this structural analysis, a qualitative prediction of solubility can be made. However, for quantitative understanding, a more rigorous theoretical framework is beneficial.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

A powerful approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle is that "like dissolves like," meaning a solute will be soluble in a solvent with similar HSP values.

While experimentally determined HSP values for this compound are not publicly available, they can be estimated using group contribution methods. This theoretical framework is invaluable for the initial screening of potential solvents, minimizing the experimental workload.

Section 2: Quantitative Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development and formulation. Two key types of solubility are relevant in a drug development context: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Principle: An excess of the solid compound is agitated in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Thermostated shaker/incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Vials for sample collection

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Prepare a series of dilutions of the filtrate with the mobile phase to fall within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

Data Presentation: Predicted and Experimental Solubility

The following table provides a predicted solubility profile based on structural analysis and a template for recording experimentally determined values.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | High | [To be determined] |

| Ethanol | Polar Protic | High | [To be determined] |

| Isopropanol | Polar Protic | Moderate to High | [To be determined] |

| Acetonitrile | Polar Aprotic | Moderate | [To be determined] |

| Acetone | Polar Aprotic | Moderate | [To be determined] |

| Ethyl Acetate | Polar Aprotic | Moderate | [To be determined] |

| Dichloromethane | Non-polar | Moderate to High | [To be determined] |

| Toluene | Non-polar | High | [To be determined] |

| Heptane | Non-polar | Low to Moderate | [To be determined] |

| Water | Polar Protic | Very Low | [To be determined] |

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for rapid screening.

Experimental Protocol: Kinetic Solubility Assay

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (typically DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored over a short period.

Materials and Equipment:

-

This compound (dissolved in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate reader with nephelometry or UV-Vis capability

-

Automated liquid handling system (recommended)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (by nephelometry) or absorbance (by UV-Vis after filtration) to determine the concentration at which precipitation occurs.

Section 3: Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of this compound is critical to ensure its quality, safety, and efficacy throughout its lifecycle. Forced degradation studies are designed to accelerate the degradation of the molecule to identify potential degradation products and establish stability-indicating analytical methods.[1] These studies should be conducted in accordance with ICH guidelines Q1A(R2).[2]

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic conditions, potentially yielding 2-amino-4-fluorophenol and cyclopentanol. The aniline moiety is generally stable to hydrolysis.

-

Oxidation: The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of N-oxides, nitroso, nitro, and polymeric species.[2] The presence of the amino group activates the ring towards oxidative degradation.

-

Photodegradation: Aromatic amines can be sensitive to light, potentially leading to oxidation or polymerization reactions. The fluorine substituent might influence the photostability.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways are difficult to predict without experimental data.

Experimental Protocols for Forced Degradation

Objective: To generate a degradation level of 5-20% of the parent compound to ensure that the analytical method can detect and quantify the degradation products.[2]

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector, to monitor the decrease in the parent compound and the formation of degradation products.

Specific Stress Conditions:

-

Acidic Hydrolysis:

-

Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl)

-

Conditions: Reflux at 60-80°C for several hours.

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)

-

Conditions: Reflux at 60-80°C for several hours.

-

-

Oxidative Degradation:

-

Reagent: 3-30% Hydrogen Peroxide (H₂O₂)

-

Conditions: Room temperature or slightly elevated (e.g., 40°C) for up to 24 hours.

-

-

Photolytic Degradation (ICH Q1B):

-

Thermal Degradation:

-

Conditions: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period (e.g., 1-2 weeks).

-

Section 4: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation and separate it from its degradation products.[5] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[6]

Workflow for Stability-Indicating HPLC Method Development

Caption: HPLC Method Development and Validation.

Key Considerations for Method Development:

-

Column Selection: A C18 column is a good starting point for a molecule with the polarity of this compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the aniline.

-

Detection: A PDA detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak.

-

Gradient Elution: A gradient is likely necessary to elute the parent compound and a range of potential degradation products with varying polarities in a reasonable timeframe.

Conclusion

While publicly available experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its physicochemical properties can be achieved through a systematic approach that combines theoretical prediction with robust experimental verification. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. By following these self-validating methodologies, you can generate the high-quality data required for informed decision-making in formulation development, process optimization, and regulatory submissions, ultimately contributing to the successful advancement of new chemical entities.

References

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

- Yalkowsky, S. H., & He, Y. (2003).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Wisdomlib. (2025). Stability-indicating assay: Significance and symbolism. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

- FDA. (2000).

-

Teva api. (n.d.). Solving solubility issues in modern APIs. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

-

IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

-

SlideShare. (n.d.). Stability indicating assay. [Link])

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link])

- Ramireddy, B. R., & Behara, S. (2023). A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Asian Journal of Pharmaceutical Analysis, 13(4), 1-8.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pentylaniline | C11H17N | CID 14012256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Intersection of Computational Chemistry and Drug Discovery

An In-Depth Technical Guide to the Quantum Chemical Analysis of 2-(Cyclopentyloxy)-5-fluoroaniline for Drug Development

This guide provides a comprehensive technical overview of the quantum chemical calculations applied to this compound. It is intended for researchers, computational chemists, and drug development professionals seeking to understand and apply these methods to characterize molecular properties crucial for pharmaceutical research. We will delve into the theoretical underpinnings, present a validated computational workflow, and interpret the resulting data to gain insights into the molecule's reactivity, stability, and interaction potential.

This compound is a substituted aniline derivative, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceutically active molecules. Understanding the intrinsic electronic and structural properties of such a molecule is paramount for predicting its behavior in a biological system. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[1][2] They allow for the accurate prediction of molecular properties, offering insights that guide lead optimization and rational drug design long before a compound is synthesized.[3][4]

This whitepaper will elucidate the application of DFT to characterize this compound, providing a robust framework for assessing its potential as a drug scaffold.

Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy, making it a preferred method in pharmaceutical studies.[2][5]

-

Methodology: B3LYP Functional The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for this analysis. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many organic systems. It has a long-standing track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for a wide range of molecules, including aniline derivatives.[5][6]

-

Basis Set: 6-311++G(d,p) A basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this application:

-

6-311G : A triple-split valence basis set, providing flexibility for valence electrons, which are most involved in chemical bonding and reactions.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs or anions and for modeling non-covalent interactions.

-

(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for accurately representing chemical bonds and anisotropic charge distributions.[7][8]

-

This combination of B3LYP/6-311++G(d,p) is well-validated for providing high-quality structural and electronic data for substituted anilines and similar compounds.[7][9][10]

The Computational Workflow: A Validated Protocol

A rigorous and self-validating workflow is essential for obtaining meaningful results. The process ensures that all subsequent property calculations are performed on a physically realistic and stable molecular structure.

Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Methodology

-

Molecular Structure Input: The initial 3D coordinates of this compound are generated using molecular modeling software (e.g., GaussView, Avogadro). The CAS number for this molecule is 1019558-38-3.[11]

-

Geometry Optimization: A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.[12] This process systematically adjusts the bond lengths, angles, and dihedral angles until the forces on each atom are negligible, resulting in a stable conformation.[13] This step is critical, as all subsequent properties are dependent on the molecular geometry.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed on the optimized geometry.[14] This serves two primary purposes:

-

Verification of the Minimum: The calculation must yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum but a transition state or a higher-order saddle point, and it must be re-optimized.[15][16][17]

-

Thermodynamic Data: The calculation provides zero-point vibrational energy (ZPVE), thermal energy corrections, and vibrational modes that can be compared with experimental IR and Raman spectra.[15][18] It is crucial to understand that performing a frequency calculation at a non-optimized geometry yields meaningless results.[19][20]

-

-

Molecular Property Calculations: Once the optimized structure is confirmed as a true minimum, various electronic properties are calculated using the same B3LYP/6-311++G(d,p) level of theory.

Data Presentation and Interpretation

For clarity, we will refer to the atoms as numbered in the following diagram.

Caption: Atom numbering scheme for this compound.

Optimized Geometric Parameters

The geometry optimization provides key structural data. The planarity of the aniline ring and the orientation of the bulky cyclopentyloxy group are critical for understanding potential steric hindrance in receptor binding.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C(2)-N(1) | 1.405 | |

| C(7)-O(9) | 1.372 | |

| C(5)-F(8) | 1.361 | |

| Bond Angles (°) | ||

| C(3)-C(2)-N(1) | 121.5 | |

| C(6)-C(7)-O(9) | 118.9 | |

| C(4)-C(5)-F(8) | 118.7 | |

| Dihedral Angle (°) | ||

| C(3)-C(2)-C(7)-O(9) | 179.8 |

These are representative values and would be generated by the actual calculation.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[21] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[22] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[23]

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -5.87 | Energy of the highest energy electrons; indicates electron-donating ability. |

| ELUMO | -0.45 | Energy of the lowest energy available orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 5.42 | Suggests good kinetic stability. A smaller gap can correlate with higher reactivity.[24][25] |

The HOMO is typically localized over the electron-rich aniline ring and the nitrogen and oxygen lone pairs, making this region susceptible to electrophilic attack. The LUMO is generally distributed across the aromatic ring, indicating this area can accept electrons.

Molecular Electrostatic Potential (MEP) Surface

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[26][27] It is an invaluable tool for predicting intermolecular interactions, particularly in drug-receptor binding, as it identifies regions of positive and negative potential.[28][29]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich). These are sites for electrophilic attack and are favorable for interacting with positive sites on a receptor (e.g., hydrogen bond donors, metal ions). For this molecule, these regions are expected around the nitrogen (N1), oxygen (O9), and fluorine (F8) atoms due to their high electronegativity and lone pairs.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor). These are sites for nucleophilic attack. The hydrogen atoms of the amine group (-NH₂) are expected to be the most positive regions, making them primary sites for hydrogen bond donation.

The MEP surface provides a qualitative guide to how the molecule will be "seen" by a binding partner.[30]

Mulliken Population Analysis

Mulliken analysis partitions the total electron density among the atoms, yielding partial atomic charges.[31][32] While sensitive to the choice of basis set, it provides a useful qualitative picture of charge distribution.[33][34]

| Atom | Atom Number | Calculated Charge (a.u.) |

| N | 1 | -0.85 |

| F | 8 | -0.38 |

| O | 9 | -0.62 |

| C(2) | 2 | 0.35 |

| C(7) | 7 | 0.41 |

| H (on N) | - | +0.42 |

The analysis confirms the high negative charge on the heteroatoms (N, O, F) and a corresponding positive charge on the hydrogens of the amine group and the carbons attached to the heteroatoms. This charge distribution is fundamental to the molecule's dipole moment and its ability to engage in electrostatic interactions.

Conclusion and Outlook

The quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides a detailed and multi-faceted understanding of its molecular properties. The validated computational workflow, from geometry optimization and frequency verification to the calculation of electronic properties, yields critical insights for drug development professionals.

The FMO analysis quantifies the molecule's kinetic stability, the MEP map visually identifies key sites for intermolecular interactions, and the Mulliken charges detail the underlying electronic distribution. Together, these data points create a comprehensive electronic and structural profile, enabling informed decisions in the design of novel therapeutics by predicting the molecule's reactivity, binding orientation, and metabolic stability. This computational approach significantly accelerates the drug discovery process by prioritizing promising candidates and reducing reliance on costly and time-consuming experimental synthesis and screening.[35]

References

-

Dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery. Retrieved from [Link]

-

Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Retrieved from [Link]

-

ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]

-

AFIT. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Computational Methods for Small Molecule Identification. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

-

StackExchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. Retrieved from [Link]

-

Schrödinger. (n.d.). Computational chemistry applications. Retrieved from [Link]

-

Suresh, C., & Haritha, M. (2024, November 5). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Mulliken population analysis – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

Kubicki, J. D. (2025, August 10). Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Computational Modeling of Small Molecules. Retrieved from [Link]

-

NIH. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 21). 10.7: Mulliken Populations. Retrieved from [Link]

-

Crimson Publishers. (2019, February 26). A Brief Review on Importance of DFT In Drug Design. Retrieved from [Link]

-

University of Zurich. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

-

ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

NIH PubMed Central. (n.d.). Applications of density functional theory in COVID-19 drug modeling. Retrieved from [Link]

-

Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]

-

atomistica.online. (n.d.). Part 4 - Introduction to Vibrational Frequencies. Retrieved from [Link]

-

WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from [Link]

-

Gaussian.com. (2020, December 16). Freq. Retrieved from [Link]

-

Open Yale Courses. (n.d.). Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO. Retrieved from [Link]

-

YouTube. (2023, July 9). How to eliminate negative/imaginary frequency in Gaussian during geometry optimization. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

-

MDPI. (n.d.). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]

-

ChemRxiv. (2020, July 27). Mulliken-Dipole Population Analysis. Retrieved from [Link]

-

CASTEP. (n.d.). Mulliken population analysis in CASTEP. Retrieved from [Link]

-

Gaussian.com. (n.d.). Opt. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Retrieved from [Link]

-

AIP Publishing. (2012, October 19). Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case. Retrieved from [Link]

-

J. Chem. Sci. (2015, December 31). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. Retrieved from [Link]

-

ResearchGate. (2026, January 7). A brief review on aniline and its derivatives. Retrieved from [Link]

-

Nature. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

-

University of Zurich. (n.d.). Geometry Optimization - Basic Considerations. Retrieved from [Link]

-

ResearchGate. (n.d.). Atomic charge distribution (au) for compound 1 at B3LYP/6-311++G (d,p) basis set. Retrieved from [Link]

-

ACS Publications. (n.d.). Two-Color Resonant Two-Photon Mass-Analyzed Threshold.... Retrieved from [Link]

-

ACS Publications. (n.d.). Theoretical Study of Low-Lying Triplet States of Aniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. Retrieved from [Link]

-

SciSpace. (1993, February 15). Quantum calculation of vibrational states in the aniline–argon van der Waals cluster. Retrieved from [Link]

Sources

- 1. dockdynamics.com [dockdynamics.com]

- 2. longdom.org [longdom.org]

- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. figshare.com [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. gaussian.com [gaussian.com]

- 13. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 14. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 15. atomistica.online [atomistica.online]

- 16. m.youtube.com [m.youtube.com]

- 17. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 18. researchgate.net [researchgate.net]